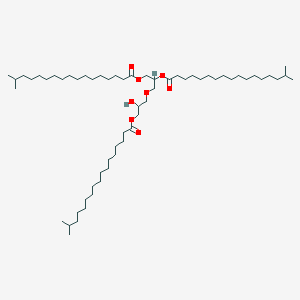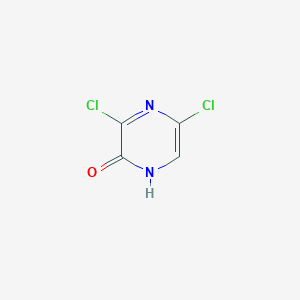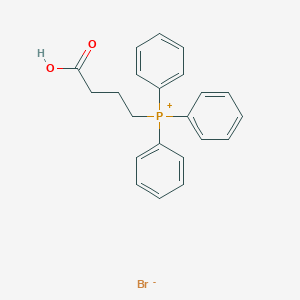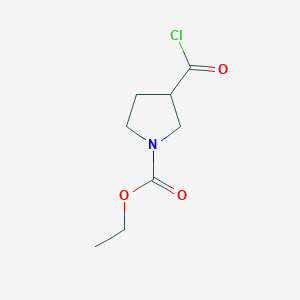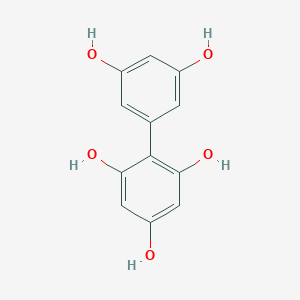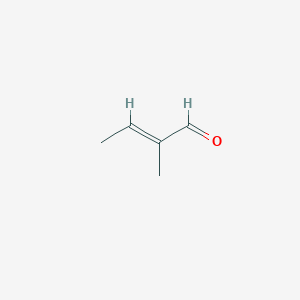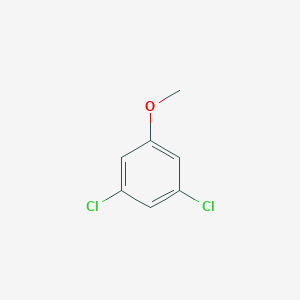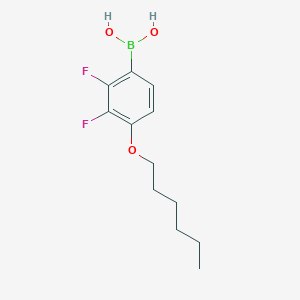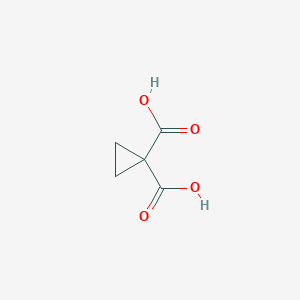
シクロプロパン-1,1-ジカルボン酸
概要
説明
Cyclopropane-1,1-dicarboxylic acid (CPDCA) is an organic compound with the molecular formula C3H4O4. It is a cyclic compound containing three carbon atoms and four oxygen atoms. CPDCA is a colorless liquid with a pungent odor and is found naturally in several plant species. CPDCA has been studied extensively for its potential use in a variety of applications in the scientific and medical fields.
科学的研究の応用
ヘテロ環誘導体の調製
シクロプロパン-1,1-ジカルボン酸は、チアゾールおよび1,2,4-トリアゾール部分を含む新しいヘテロ環誘導体の調製に使用されてきました . これらの誘導体は、チアゾールおよび1,2,4-トリアゾール化合物が関連する生物活性により、医薬品化学における潜在的な用途を持つ可能性があります。
スピロシクロプロピルメタロサイクルの合成
この化合物は、スピロシクロプロピルメタロサイクルを調製するためにも使用されてきました . メタロサイクルは、環内に金属原子を含む環状化合物であり、触媒、材料科学、医薬品化学などの分野で用途があります。
1-アミノシクロプロパン-1-カルボン酸オキシダーゼの阻害剤
シクロプロパン-1,1-ジカルボン酸は、1-アミノシクロプロパン-1-カルボン酸オキシダーゼの阻害剤です . この酵素は、植物ホルモンであるエチレンの生合成に関与しており、この酵素の阻害剤は、果物の熟成やその他の植物プロセスを制御するために使用できます。
CoII置換マロネート場誘起分子磁石の合成
シクロプロパン-1,1-ジカルボン酸を使用して、新しいCoII置換マロネート場誘起分子磁石が合成されました . これらの分子磁石は、データストレージデバイスや量子コンピューティングにおける潜在的な用途を持つ可能性があります。
配位ポリマーの合成
シクロプロパン-1,1-ジカルボン酸は、配位ポリマーの合成に使用されてきました . 配位ポリマーは、高い多孔性と調整可能な構造を持つ化合物のクラスであり、ガス貯蔵、分離、触媒などの分野で潜在的な用途があります。
単核ビスキレートフラグメントの合成
この化合物は、単核ビスキレートフラグメントを合成するために使用されてきました . これらのフラグメントは、新しい材料や触媒の開発における潜在的な用途を持つ可能性があります。
作用機序
Target of Action
Cyclopropane-1,1-dicarboxylic acid (CPD) primarily targets the enzyme ketol-acid reductoisomerase (KARI) . KARI is a key enzyme in the branched-chain amino acid pathway in plants .
Mode of Action
CPD acts as an inhibitor of KARI . By binding to KARI, CPD prevents the normal functioning of the enzyme, thereby disrupting the branched-chain amino acid pathway .
Biochemical Pathways
The primary biochemical pathway affected by CPD is the branched-chain amino acid pathway in plants . This pathway is crucial for the synthesis of essential amino acids. The inhibition of KARI by CPD disrupts this pathway, affecting the production of these amino acids .
Pharmacokinetics
It is known that cpd is soluble in methanol , which may influence its bioavailability and distribution.
Result of Action
The inhibition of KARI by CPD leads to a disruption in the branched-chain amino acid pathway . This can result in a deficiency of essential amino acids in plants, affecting their growth and development .
Safety and Hazards
生化学分析
Biochemical Properties
Cyclopropane-1,1-dicarboxylic acid is an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme of the branched chain amino acid pathway in plants . This interaction suggests that Cyclopropane-1,1-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the metabolism of branched chain amino acids .
Cellular Effects
Given its role as an inhibitor of KARI, it can be inferred that it may influence cellular processes related to the metabolism of branched chain amino acids .
Molecular Mechanism
Cyclopropane-1,1-dicarboxylic acid exerts its effects at the molecular level primarily through its inhibition of KARI . By inhibiting this enzyme, it can potentially disrupt the normal metabolic pathways of branched chain amino acids within the cell .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 134-136 °C .
Metabolic Pathways
Cyclopropane-1,1-dicarboxylic acid is involved in the metabolic pathways related to the metabolism of branched chain amino acids, due to its role as an inhibitor of KARI .
特性
IUPAC Name |
cyclopropane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKLLWKMYAMLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208526 | |
| Record name | 1,1-Cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
598-10-7 | |
| Record name | 1,1-Cyclopropanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclopropanedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopropanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropane-1,1-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


